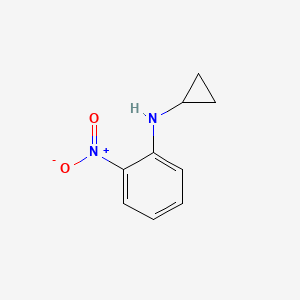

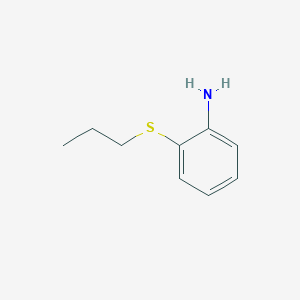

![molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3](/img/structure/B1279464.png)

2-Bromo-6-chlorobenzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

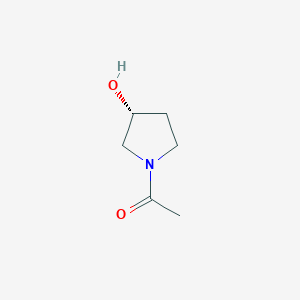

2-Bromo-6-chlorobenzo[d]thiazole (BCBT) is a heterocyclic aromatic compound that has been studied for its potential applications in a variety of scientific fields. BCBT is a five-membered ring structure with a bromine atom at the 2-position and a chlorine atom at the 6-position. It is a colorless solid at room temperature and has a molecular weight of 211.07 g/mol. BCBT is of particular interest due to its unique properties, including its low reactivity and its ability to form coordination complexes with transition metals.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

- Thiazolidinone compounds derived from Schiff bases, including derivatives of 2-Bromo-6-chlorobenzo[d]thiazole, have been synthesized for potential biological activities and laser efficacy (Saleh et al., 2020).

Corrosion Inhibition

- Thiazole derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion of metals like iron, using density functional theory and molecular dynamics simulations (Kaya et al., 2016).

Antimicrobial and Anti-inflammatory Activities

- Some 2-Arylamino 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters, which may include similar structures to this compound, showed good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).

Antibacterial Studies

- Novel 2,4-disubstituted thiazole derivatives have shown significant antibacterial activity, indicating the potential use of similar compounds like this compound in this field (Vijesh et al., 2010).

Fluorescent Compounds

- Thiazole-containing aromatic heterocyclic fluorescent compounds, possibly including this compound derivatives, have been developed for their adjustable electronic properties (Tao et al., 2013).

Antifungal and Antimicrobial Properties

- Thiazole derivatives synthesized from 2-bromo compounds, akin to this compound, have been evaluated for fungicidal and antimicrobial activities (Bashandy et al., 2008).

Wirkmechanismus

Safety and Hazards

“2-Bromo-6-chlorobenzo[d]thiazole” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While the specific future directions for “2-Bromo-6-chlorobenzo[d]thiazole” are not mentioned in the search results, benzothiazoles have been found to have potential applications in various fields. For instance, they have been used in the design and synthesis of compounds for finding novel quorum sensing inhibitors .

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCKCAROSKGHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467635 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3507-17-3 |

Source

|

| Record name | 2-bromo-6-chlorobenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

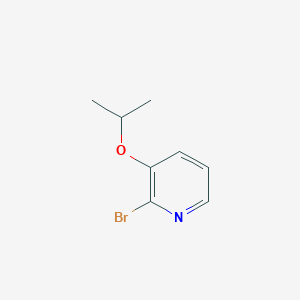

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

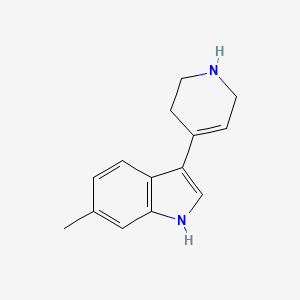

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

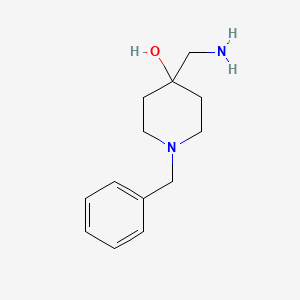

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)